Advanced Synthesis and Applications of Thionicotinic Acid and Derivatives
Advanced Synthesis and Applications of Thionicotinic Acid and Derivatives
This guide details the chemical synthesis, mechanistic pathways, and derivatization of thionicotinic acid (pyridine-3-carbothioic S-acid) and its critical derivatives, particularly thionicotinamide (pyridine-3-carbothioamide).[1][2]
Executive Technical Analysis
Thionicotinic acid typically refers to pyridine-3-carbothioic S-acid (CAS 51087-03-7), the sulfur analog of nicotinic acid (Vitamin B3).[1][2][3] However, in medicinal chemistry, the term is often loosely applied to its tautomers or derivatives, including thionicotinamide (the thioamide isostere) and 2-mercaptonicotinic acid .[2]
This guide distinguishes between these moieties to ensure experimental precision:
-
Target A (Thioacid): Pyridine-3-C(=O)SH
Pyridine-3-C(=S)OH.[1][2] Used as an acylating agent and intermediate.[2][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Target B (Thioamide): Pyridine-3-C(=S)NH
.[1][2] The core pharmacophore for antitubercular drugs (e.g., Ethionamide analogues).
Synthesis of Thionicotinic Acid (Thioacid)
The synthesis of the free thioacid is thermodynamically challenging due to its susceptibility to hydrolysis and oxidation (disulfide formation). The most robust route avoids direct thionation of the acid and proceeds via the acid chloride.
Protocol A: The Sulfhydration of Nicotinoyl Chloride
This method generates the potassium salt of the thioacid, which is then carefully acidified.
Reagents:
-
Thionyl chloride (SOCl
) (excess)[2] -
Potassium hydrosulfide (KSH) or Sodium hydrosulfide (NaSH) (anhydrous)[2]
-
Solvent: Dichloromethane (DCM) and anhydrous Ethanol.[2]
Step-by-Step Methodology:
-
Activation: Suspend nicotinic acid (12.3 g, 0.1 mol) in dry DCM (100 mL). Add thionyl chloride (15 mL) dropwise with catalytic DMF (2 drops). Reflux for 3 hours until gas evolution ceases (HCl/SO
). -
Isolation: Evaporate excess SOCl
under reduced pressure. Azeotrope with dry toluene (2x) to ensure complete removal of acidic volatiles.[2] The residue is nicotinoyl chloride hydrochloride . -
Sulfhydration: Dissolve freshly prepared KSH (2 eq) in absolute ethanol (anhydrous) at 0°C.
-
Substitution: Dissolve the nicotinoyl chloride in minimal dry DCM and add dropwise to the KSH/ethanol solution. Maintain temperature <5°C to prevent desulfurization.[2]
-
Workup: Stir for 1 hour. Filter off the KCl precipitate. Concentrate the filtrate at low temperature (<30°C).
-
Acidification: Carefully acidify the residue with 1M HCl in ice to pH 4.0. Extract immediately with DCM.[2] Dry over MgSO
and concentrate to yield crude pyridine-3-carbothioic S-acid (Yellow oil/solid).[1][2]
Critical Control Point: The thioacid is unstable. It should be used immediately for S-acylation or stored under inert gas at -20°C.[1][2]
Synthesis of Thionicotinamide (The Bioactive Core)
Thionicotinamide is the precursor to many thiazole-based drugs. The preferred industrial route utilizes Lawesson's Reagent or the Willgerodt-Kindler modification, but the Nitrile Sulfolysis remains the highest atom-economy route.[1][2]
Protocol B: Nitrile Sulfolysis (H S Route)
This method converts 3-cyanopyridine (nicotinonitrile) directly to the thioamide.[2]
Reagents:
-
Hydrogen Sulfide (H
S) gas (or Ammonium Sulfide)[2] -
Base Catalyst: Triethylamine (TEA) or Pyridine[2]
Methodology:
-
Dissolve 3-cyanopyridine (10.4 g, 0.1 mol) in Methanol (100 mL) containing TEA (5 mL).
-
Cool the solution to 10°C.
-
Bubble dry H
S gas through the solution for 4–6 hours. ( Safety: Use a scrubber containing NaOH/Bleach for exhaust gas).[2] -
The solution will turn yellow/orange.[2] Seal the vessel and stir overnight at room temperature.
-
Crystallization: Concentrate the methanol to 20% volume. Cool to 0°C. Yellow crystals of thionicotinamide precipitate.[2]
-
Purification: Recrystallize from water/ethanol. Yield: ~85-90%.[1][2]
Protocol C: Lawesson’s Reagent Thionation
Ideal for converting substituted nicotinamides where the nitrile precursor is unavailable.[2]
Reaction:
Mechanism Visualization: The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of the stable P=O bond.[5]
Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.[2][6][7][8][9][10]
Derivatization: The Hantzsch Thiazole Synthesis
Thionicotinamide is a "chemical handle" used to build thiazole rings, a common scaffold in kinase inhibitors.[2]
Reaction:
Thionicotinamide +
Protocol:
-
Dissolve thionicotinamide (1.0 eq) in Ethanol.[2]
-
Add phenacyl bromide (1.0 eq) (or substituted derivative).
-
Reflux for 2 hours.
-
The hydrobromide salt of the thiazole precipitates.
-
Neutralize with NaHCO
to release the free base.
Comparative Data Analysis
The following table summarizes the efficiency of different thionation agents for converting Nicotinamide to Thionicotinamide.
| Reagent | Conditions | Yield (%) | Purity Profile | Notes |
| Lawesson's Reagent | THF, Reflux, 2h | 92-96% | High | Best for lab scale; easy workup.[1][2] |
| P | Pyridine, Reflux, 12h | 60-75% | Moderate | Requires excess reagent; difficult purification.[2] |
| H | MeOH, RT, 12h | 85-90% | High | Best atom economy; requires gas handling safety.[1][2] |
| (TMS) | Dioxane, 60°C | 80-85% | High | Expensive; generates volatile byproducts.[2] |
Experimental Workflow Diagram
Figure 2: Divergent synthetic pathways for thioacid and thioamide derivatives.
References
-
Thionation Mechanisms: Ozturk, T., Ertas, E., & Mert, O. (2007).[2] Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.[2] Link[2]
-
Thioacid Synthesis: Gulea, M., et al. (2016).[2] A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters. Link
-
Ethionamide/Thioamide Pharmacology: Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002).[2] The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase. Journal of Biological Chemistry. Link
-
Hantzsch Thiazole Synthesis: Bagley, M. C., et al. (2004).[2] One-step synthesis of pyridine-thiazole hybrid molecules. Synlett. Link
-
Nitrile Sulfolysis Protocol: Liberek, B. (2016).[2] Synthesis of Thioamides from Nitriles. Organic Preparations and Procedures International. Link[2]
Sources
- 1. CAS 536-33-4: Ethionamide | CymitQuimica [cymitquimica.com]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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